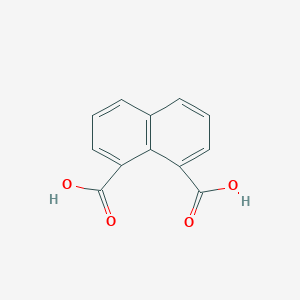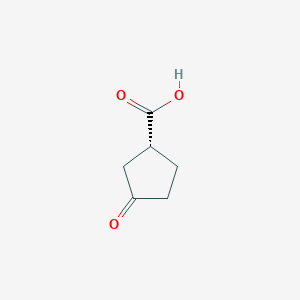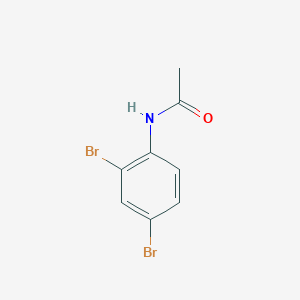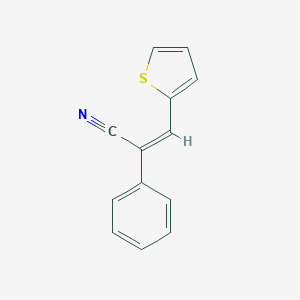
2-Phenyl-3-(2-thienyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3-(2-thienyl)acrylonitrile (PTA) is a compound that belongs to the class of α,β-unsaturated nitriles. It is a yellow crystalline powder with a molecular weight of 237.3 g/mol. PTA has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Phenyl-3-(2-thienyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Biochemische Und Physiologische Effekte
2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Phenyl-3-(2-thienyl)acrylonitrile has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Phenyl-3-(2-thienyl)acrylonitrile is its broad range of biological activities, which makes it a versatile compound for studying various disease models. It is also relatively easy to synthesize and has a low toxicity profile, which makes it a suitable candidate for in vitro and in vivo experiments. However, 2-Phenyl-3-(2-thienyl)acrylonitrile has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on 2-Phenyl-3-(2-thienyl)acrylonitrile could focus on elucidating its mechanism of action and identifying potential molecular targets for its therapeutic effects. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 2-Phenyl-3-(2-thienyl)acrylonitrile in animal models and humans. Finally, the development of novel analogs of 2-Phenyl-3-(2-thienyl)acrylonitrile with improved solubility and bioavailability could be explored for potential clinical applications.
Synthesemethoden
Several methods have been reported for the synthesis of 2-Phenyl-3-(2-thienyl)acrylonitrile, including the Knoevenagel condensation reaction between 2-thiophenecarboxaldehyde and phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous ethanol or methanol at room temperature for several hours, and the product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-3-(2-thienyl)acrylonitrile has been found to exhibit a broad range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. 2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
72030-16-1 |
|---|---|
Produktname |
2-Phenyl-3-(2-thienyl)acrylonitrile |
Molekularformel |
C13H9NS |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
(Z)-2-phenyl-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H9NS/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9+ |
InChI-Schlüssel |
FACDZBYANOZMGQ-XFXZXTDPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CS2)/C#N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N |
Andere CAS-Nummern |
72030-16-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



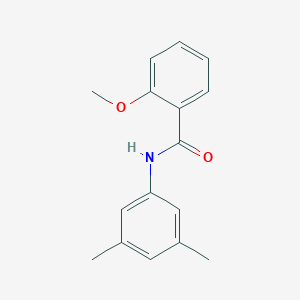
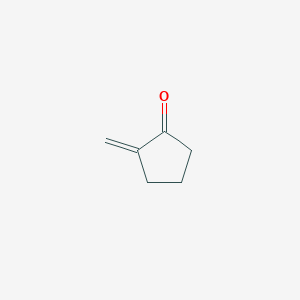
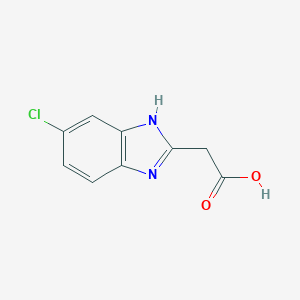
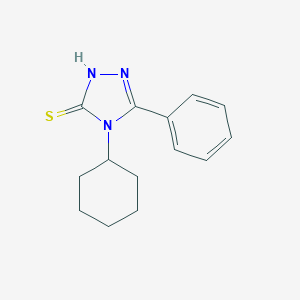
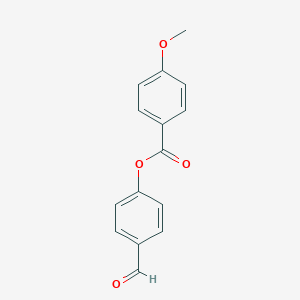
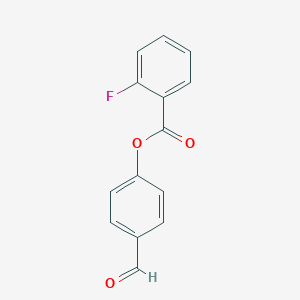
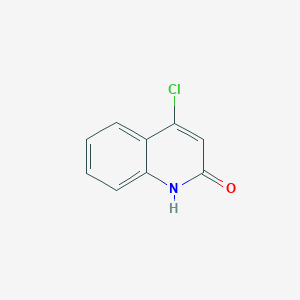
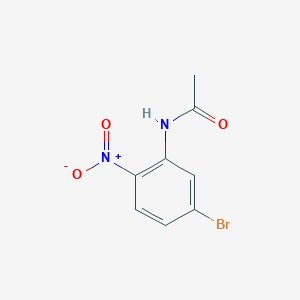
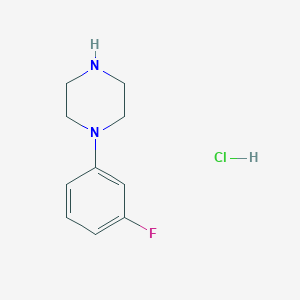
![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)
![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
